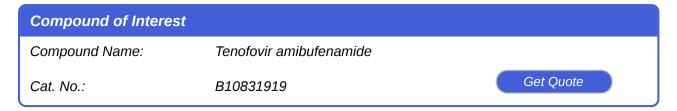


Application Notes and Protocols: Cytotoxicity Assays for Tenofovir Amibufenamide in Primary Hepatocytes

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tenofovir amibufenamide (TMF) is a novel prodrug of tenofovir, developed for the treatment of chronic hepatitis B (CHB).[1][2][3] As a nucleoside analog, it ultimately inhibits HBV polymerase/reverse transcriptase.[2] TMF is designed to have better liposolubility and cell membrane penetration, potentially leading to more effective targeting of hepatocytes while minimizing systemic exposure and associated side effects.[3] While clinical studies have shown a favorable safety profile concerning renal and bone health, and it appears to have a neutral effect on lipid metabolism in primary hepatocytes, a thorough in vitro evaluation of its potential cytotoxicity in primary human hepatocytes is a critical step in preclinical safety assessment.[1] [4][5]

Primary hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they retain many of the metabolic and physiological functions of the liver.[6][7] This document provides detailed protocols for assessing the cytotoxicity of **Tenofovir amibufenamide** in primary human hepatocytes using a panel of established assays: MTT assay for cell viability, LDH assay for membrane integrity, and an apoptosis assay for mechanism of cell death.

Data Presentation



The following tables represent hypothetical data for the cytotoxicity assessment of **Tenofovir amibufenamide** (TMF) in primary human hepatocytes compared to a known hepatotoxic compound (positive control) and a vehicle control.

Table 1: MTT Assay - Cell Viability

Compound	Concentration (µM)	% Cell Viability (Mean ± SD)	IC50 (µM)
Vehicle Control	-	100 ± 4.5	>1000
Tenofovir Amibufenamide	1	98.2 ± 5.1	>1000
10	95.6 ± 4.8		
100	91.3 ± 6.2		
500	85.7 ± 7.1		
1000	78.4 ± 8.3		
Positive Control	1	85.1 ± 5.9	50
(e.g., Acetaminophen)	10	62.5 ± 7.3	
50	48.9 ± 6.8		_
100	35.2 ± 5.4	-	
500	15.8 ± 4.1	-	

Table 2: LDH Assay - Cytotoxicity



Compound	Concentration (µM)	% Cytotoxicity (Mean ± SD)
Vehicle Control	-	2.1 ± 0.8
Tenofovir Amibufenamide	1	2.5 ± 1.1
10	3.2 ± 1.5	
100	5.8 ± 2.1	_
500	10.4 ± 3.2	_
1000	18.7 ± 4.5	_
Positive Control	1	12.3 ± 3.5
(e.g., Acetaminophen)	10	35.8 ± 5.2
50	55.1 ± 6.9	
100	72.4 ± 8.1	_
500	95.6 ± 4.7	

Table 3: Apoptosis Assay (Caspase-3/7 Activity)

Compound	Concentration (µM)	Caspase-3/7 Activity (Fold Change vs. Vehicle)
Vehicle Control	-	1.0
Tenofovir Amibufenamide	100	1.2
1000	1.8	
Positive Control (e.g., Staurosporine)	1	4.5

Experimental Protocols Primary Human Hepatocyte Culture

Methodological & Application





This protocol outlines the essential steps for thawing, plating, and maintaining primary human hepatocytes for cytotoxicity studies.

Materials:

- Cryopreserved primary human hepatocytes
- Hepatocyte Plating Medium (HPM)
- Hepatocyte Maintenance Medium (HMM)
- Collagen-coated 96-well plates[8]
- Sterile 70% ethanol
- Water bath at 37°C
- Humidified incubator at 37°C, 5% CO2

Protocol:

- Plate Coating:
 - Prepare a collagen solution at a final concentration of 56 μg/mL in sterile 70% ethanol.
 - Add the collagen solution to each well of a 96-well plate to completely cover the bottom surface.
 - Allow the plates to air dry in a laminar flow hood overnight with the lid slightly ajar.
- Thawing of Hepatocytes:
 - Pre-warm HPM in a 37°C water bath.
 - Quickly thaw the cryovial of hepatocytes in the 37°C water bath until a small ice crystal remains (approximately 1.5-2 minutes).[8]
 - Transfer the cell suspension to a sterile conical tube containing pre-warmed HPM.



- Centrifuge the cell suspension at 100 x g for 10 minutes.[9]
- Aspirate the supernatant and gently resuspend the cell pellet in HPM.
- Cell Plating and Maintenance:
 - Determine cell viability and count using the Trypan Blue exclusion method.[9]
 - Dilute the cell suspension to the desired seeding density in HPM.
 - Seed the hepatocytes onto the collagen-coated 96-well plate at a density of 1.31 x 10⁵ cells/cm².[10]
 - Incubate the plate in a humidified incubator at 37°C with 5% CO2 for at least 4 hours to allow for cell attachment.[11]
 - After attachment, replace the HPM with fresh, pre-warmed HMM.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[12]

Materials:

- Primary hepatocytes cultured in a 96-well plate
- Tenofovir amibufenamide (TMF) and control compounds
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., acidified isopropanol or DMSO)

Protocol:

- Compound Treatment:
 - Prepare serial dilutions of TMF and control compounds in HMM.



- $\circ\,$ Remove the culture medium from the wells and replace it with 100 μL of the medium containing the test compounds.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5%
 CO2.
- MTT Incubation:
 - After the incubation period, add 10 μL of MTT solution to each well.
 - Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization and Measurement:
 - Add 100 μL of solubilization solution to each well.
 - Wrap the plate in foil and place it on an orbital shaker for 15 minutes to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of
 650 nm or higher can be used for background correction.[13]

Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[14]

Materials:

- Primary hepatocytes cultured in a 96-well plate
- Tenofovir amibufenamide (TMF) and control compounds
- LDH assay kit (containing LDH reaction buffer, substrate, and stop solution)

Protocol:

Compound Treatment:



- Treat the cells with serial dilutions of TMF and control compounds as described in the MTT assay protocol.
- Sample Collection:
 - After the incubation period, carefully collect 50 μL of the culture supernatant from each well and transfer it to a new 96-well plate.[15]
- LDH Reaction:
 - Prepare the LDH reaction mixture according to the manufacturer's instructions.
 - Add 50 μL of the reaction mixture to each well containing the supernatant.
 - Incubate the plate at room temperature for 30 minutes, protected from light.
- Measurement:
 - Add 50 μL of stop solution to each well.
 - Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[16]

Apoptosis Assay (Caspase-3/7 Activity)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

- Primary hepatocytes cultured in a 96-well plate
- Tenofovir amibufenamide (TMF) and control compounds
- Caspase-3/7 activity assay kit (luminogenic or fluorogenic)

Protocol:

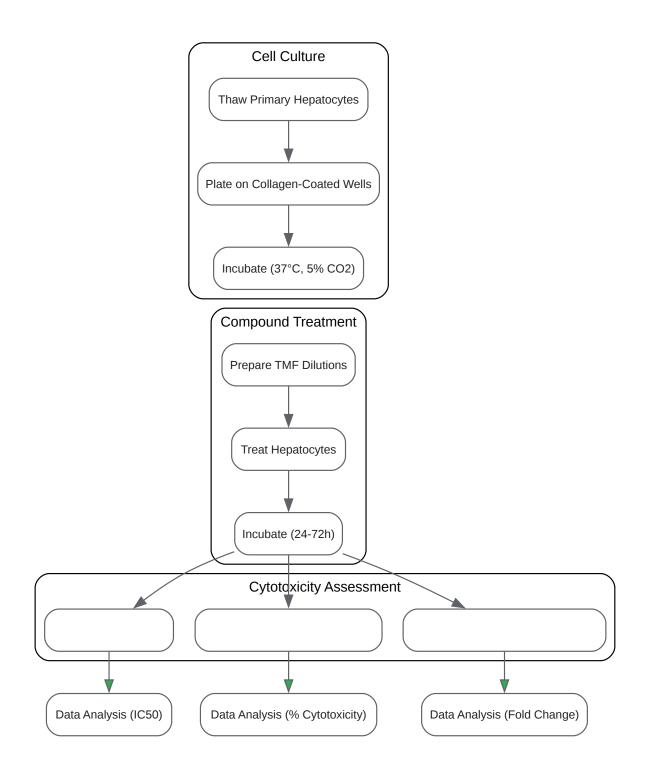
Compound Treatment:



- Treat the cells with TMF and control compounds as described in the previous protocols.
- Assay Procedure:
 - Follow the specific instructions provided with the caspase-3/7 assay kit. This typically involves adding a reagent containing a luminogenic or fluorogenic substrate for caspase-3/7 directly to the wells.
- Measurement:
 - Incubate the plate for the recommended time at room temperature.
 - Measure the luminescence or fluorescence using a microplate reader.

Visualization Experimental Workflow



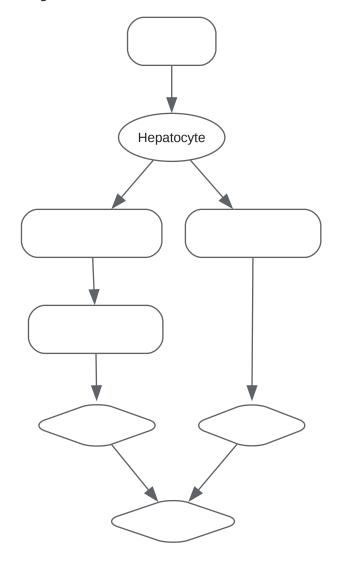


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Caption: Experimental workflow for assessing TMF cytotoxicity.



Signaling Pathway



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Caption: Potential pathways of drug-induced hepatotoxicity.

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Methodological & Application





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